molecular formula C16H13NO4 B1608910 9-ethyl-9H-carbazole-3,6-dicarboxylic acid CAS No. 3215-45-0

9-ethyl-9H-carbazole-3,6-dicarboxylic acid

Cat. No.: B1608910
CAS No.: 3215-45-0
M. Wt: 283.28 g/mol
InChI Key: MYFXCPANJUZOOT-UHFFFAOYSA-N
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Description

Academic Significance of Carbazole (B46965) Scaffolds

The carbazole scaffold, a tricyclic aromatic structure composed of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, is a cornerstone in modern organic chemistry. kaust.edu.sa This rigid, planar, and electron-rich system provides a unique platform for the development of a wide array of functional materials and biologically active molecules. researchgate.net The nitrogen atom and the extended π-conjugated system are key to its desirable electronic properties, including excellent hole-transporting capabilities and high thermal stability. researchgate.net

In materials science, carbazole derivatives are integral to the advancement of organic electronics. They are widely used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netresearchgate.net The ability to easily introduce various substituents at the nitrogen atom and on the aromatic rings allows for the fine-tuning of their physicochemical properties to meet the specific demands of these applications. researchgate.net

Furthermore, the carbazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a variety of biologically active compounds. orgsyn.orgosti.gov Numerous natural and synthetic carbazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. kaust.edu.sachemicalbook.comsmolecule.com

Scope of Research on 9-Ethyl-9H-carbazole-3,6-dicarboxylic acid

The focus of this article, this compound, is a specific derivative that has garnered interest primarily as a versatile building block in organic synthesis. The introduction of carboxylic acid groups at the 3 and 6 positions of the carbazole core provides reactive sites for further chemical modifications, such as the formation of amides, esters, and coordination complexes. The ethyl group at the 9-position (the nitrogen atom) enhances the compound's solubility in organic solvents compared to its unsubstituted counterpart, 9H-carbazole-3,6-dicarboxylic acid.

Research on this compound itself is not extensive; however, it is recognized as a key intermediate in the synthesis of more complex molecules. One of the common synthetic routes to this compound involves the hydrolysis of 9-ethyl-9H-carbazole-3,6-dicarbonitrile. Its structural sibling, 9H-carbazole-3,6-dicarboxylic acid, has been more broadly studied, particularly as a ligand for creating metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. kaust.edu.sa

The primary application space for derivatives of this compound is in the development of functional polymers and materials for optoelectronic devices. mdpi.com The dicarboxylic acid functionality allows for its incorporation into polymer chains, leading to materials with the desirable photophysical properties of the carbazole core.

Table 1: Molecular Identification of this compound

Property Value
CAS Registry Number 3215-45-0
Molecular Formula C₁₆H₁₃NO₄
Molecular Weight 283.28 g/mol
IUPAC Name This compound

Historical Context of Carbazole Derivative Research

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated carbazole from coal tar. researchgate.net For many decades, research into carbazole and its derivatives progressed steadily, with a significant focus on their synthesis and basic chemical properties. Traditional synthesis methods for the carbazole skeleton include the Graebe-Ullmann reaction, the Clemo-Perkin method, and the Tauber method. orgsyn.org

A pivotal moment in the history of carbazole research was the discovery of the photoconductive properties of poly(N-vinylcarbazole) (PVK) in the 1930s by Walter Reppe. This discovery opened the floodgates for the application of carbazole-based polymers in electronic and optical devices, a field that continues to be a major driver of carbazole research today. researchgate.net

In the realm of medicinal chemistry, the isolation of naturally occurring carbazole alkaloids with potent biological activities spurred significant interest. For instance, the discovery of the antitumor properties of ellipticine (B1684216) in 1959 marked a key milestone. Over the years, numerous other carbazole-containing natural products and synthetic derivatives have been identified and developed for various therapeutic applications. smolecule.com The development of scalable and efficient synthetic methods, such as catalytic cross-coupling reactions and C-H activation strategies, has further accelerated the exploration of the chemical space of carbazole derivatives in recent decades. orgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethylcarbazole-3,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-2-17-13-5-3-9(15(18)19)7-11(13)12-8-10(16(20)21)4-6-14(12)17/h3-8H,2H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFXCPANJUZOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)C3=C1C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396558
Record name 9-ethyl-9H-carbazole-3,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3215-45-0
Record name 9-ethyl-9H-carbazole-3,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 9 Ethyl 9h Carbazole 3,6 Dicarboxylic Acid

Established Synthetic Routes

The synthesis of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid has been approached through several established chemical sequences. These routes often begin with either a pre-functionalized carbazole (B46965) core or the parent 9H-carbazole, which is later elaborated.

Catalytic Hydrolysis of 9H-Carbazole-3,6-dicarbonitrile Precursors

A robust and widely adopted method for synthesizing carbazole-3,6-dicarboxylic acids involves a two-step process starting from 3,6-dihalo-9H-carbazole. This approach is noted for its high yields and scalability. researchgate.netkaust.edu.sa

The first step is the catalytic cyanation of a dibromo-carbazole precursor. Specifically, 3,6-dibromo-9H-carbazole is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst system. osti.govmdpi.com A common catalytic system employs Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as the palladium source and dppf (1,1'-bis(diphenylphosphino)ferrocene) as the ligand. researchgate.netmdpi.com This reaction effectively converts the bromo-substituents into nitrile groups, yielding 9H-carbazole-3,6-dicarbonitrile. researchgate.net

The subsequent step is the hydrolysis of the dinitrile intermediate to the corresponding dicarboxylic acid. While nitrile hydrolysis can be performed under harsh acidic or basic conditions, a more facile pathway involves the use of a copper catalyst. researchgate.netresearchgate.net Treating 9H-carbazole-3,6-dicarbonitrile with an aqueous base like sodium hydroxide (B78521) in the presence of a catalytic amount of copper(I) iodide (CuI) promotes a smooth conversion to 9H-carbazole-3,6-dicarboxylic acid. researchgate.netkaust.edu.saosti.gov The ethyl group can be introduced onto the nitrogen atom at different stages of this sequence, commonly before the cyanation step.

Table 1: Example of Catalytic Synthesis of 9H-Carbazole-3,6-dicarboxylic Acid Precursors This table outlines the typical conditions for the synthesis of the un-ethylated parent compound, which serves as a model for the synthesis of the ethylated derivative.

StepStarting MaterialReagentsCatalyst SystemSolventConditionsProductYield
1. Cyanation3,6-Dibromo-9H-carbazoleZn(CN)₂Pd₂(dba)₃, dppf, Zn, Zn(OAc)₂aq. DMF100-110 °C, 20-72 h9H-Carbazole-3,6-dicarbonitrile53-97% researchgate.netmdpi.com
2. Hydrolysis9H-Carbazole-3,6-dicarbonitrileaq. NaOHCuI-100 °C, 35 h9H-Carbazole-3,6-dicarboxylic acid97% researchgate.net

Alkylation of Carbazole Core Followed by Nitrile Hydrolysis

This strategy prioritizes the introduction of the ethyl group onto the carbazole nitrogen at an early stage. The N-alkylation of the carbazole ring is a common transformation that can be achieved under various conditions. researchgate.net A typical procedure involves reacting 3,6-dibromocarbazole (B31536) with an alkylating agent like diethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide, in a suitable solvent like acetone. orgsyn.org This yields 3,6-dibromo-9-ethylcarbazole (B1268581). orgsyn.org

Once the nitrogen is alkylated, the synthesis proceeds similarly to the route described previously. The 3,6-dibromo-9-ethylcarbazole undergoes a palladium-catalyzed cyanation to form 9-ethyl-9H-carbazole-3,6-dicarbonitrile. Subsequent hydrolysis, either under standard acidic or basic conditions or with copper catalysis, converts the nitrile groups into carboxylic acids to furnish the final product. chemistrysteps.comlibretexts.org This approach secures the ethyl group early, preventing potential side reactions at the nitrogen position during the subsequent cyanation and hydrolysis steps.

Friedel-Crafts Acylation and Subsequent Oxidation Approaches

An alternative pathway to introduce carbonyl functionalities onto the carbazole ring is through Friedel-Crafts acylation. byjus.comwikipedia.org This electrophilic aromatic substitution reaction can be used to install acyl groups at the 3 and 6 positions of the electron-rich carbazole nucleus. sigmaaldrich.comorganic-chemistry.org The synthesis would begin with 9-ethylcarbazole (B1664220), which can be prepared by alkylating carbazole. nih.gov

The 9-ethylcarbazole is then subjected to Friedel-Crafts acylation using an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net This reaction would yield 3,6-diacetyl-9-ethyl-9H-carbazole. The final step involves the oxidation of the methyl ketone groups to carboxylic acids. A classic method for this transformation is the haloform reaction, which involves treating the diacetyl compound with an excess of sodium hypobromite (B1234621) or sodium hypochlorite (B82951) (generated in situ from bromine or chlorine in sodium hydroxide solution). osti.gov This oxidation cleaves the methyl ketones to afford the dicarboxylate salt, which upon acidic workup yields this compound.

Advanced Synthetic Strategies

To overcome the limitations of some established routes, such as harsh reaction conditions or the use of stoichiometric reagents, more advanced strategies have been developed. These focus on improving efficiency, scalability, and the use of milder reaction conditions through techniques like protecting group chemistry.

Protecting Group Chemistries in Synthesis

Protecting groups are crucial tools in multi-step organic synthesis to mask a reactive functional group and prevent it from interfering with subsequent reactions. organic-chemistry.orgwikipedia.org In the context of carbazole chemistry, the nitrogen atom's N-H group is acidic and can complicate reactions such as metal-catalyzed cross-couplings or reactions involving strong bases. sciforum.net

While the target molecule contains a stable N-ethyl group, which itself can be considered a permanent protecting group, related syntheses highlight the utility of temporary protecting groups. For instance, a benzyl (B1604629) group has been used to protect the carbazole nitrogen. osti.gov The synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid was achieved through a Friedel-Crafts acylation and subsequent oxidation sequence. osti.gov The study noted that removing the benzyl group after the formation of the carboxylic acid was challenging and resulted in low yields. However, by first converting the carboxylic acids to their methyl esters, the benzyl group could be cleaved more efficiently before a final hydrolysis step to release the free dicarboxylic acid. osti.gov This demonstrates a strategic use of protecting groups for both the nitrogen and the carboxylic acid functionalities to navigate a complex synthetic sequence.

Scalability and Efficiency Considerations in Preparation

The catalytic cyanation and subsequent copper-catalyzed hydrolysis of 3,6-dibromocarbazole is frequently highlighted as a highly scalable and efficient procedure. researchgate.netkaust.edu.saosti.gov This method offers excellent yields and avoids the harsh conditions and stoichiometric reagents associated with older methods, such as those based on the Rosenmund–von Braun reaction or certain Friedel-Crafts approaches that require large amounts of Lewis acids. researchgate.netresearchgate.net The use of catalytic quantities of palladium and copper significantly improves the atom economy and reduces waste, making it a more environmentally benign and cost-effective approach. researchgate.net In contrast, classical methods often suffer from moderate yields and the need for stringent anhydrous conditions, which can hinder large-scale production. researchgate.net

Table 2: Comparison of Major Synthetic Strategies

Synthetic RouteKey AdvantagesPotential ChallengesScalability
Catalytic Cyanation / Hydrolysis (2.1.1)High yields, catalytic reagents, well-documented. researchgate.netkaust.edu.saUse of toxic cyanide sources and palladium catalyst.Excellent researchgate.netosti.gov
Alkylation / Cyanation / Hydrolysis (2.1.2)Early introduction of the N-ethyl group, good control. orgsyn.orgMulti-step process, requires handling of alkylating agents.Good
Friedel-Crafts Acylation / Oxidation (2.1.3)Avoids use of cyanide.Requires stoichiometric Lewis acids, oxidation can be harsh. osti.govresearchgate.netModerate

Chemical Reactivity and Derivatization

The unique structural arrangement of this compound, featuring a bulky ethyl group on the nitrogen atom and two carboxylic acid groups at the 3 and 6 positions, dictates its chemical behavior. The ethyl group enhances its solubility in organic solvents compared to its unsubstituted counterpart, 9H-carbazole-3,6-dicarboxylic acid. The carboxylic acid moieties, being electron-withdrawing, decrease the electron density of the carbazole ring system, thereby influencing its reactivity in various chemical transformations.

This compound serves as a crucial building block in the synthesis of more complex organic molecules, including polymers and metal-organic frameworks (MOFs). The dicarboxylic acid functionality allows for the formation of esters, amides, and other derivatives, making it a versatile precursor for a wide range of applications.

The esterification of the carboxylic acid groups is a common derivatization strategy. For instance, the reaction of this compound with alcohols in the presence of an acid catalyst or a coupling agent leads to the corresponding diesters. A notable example is the synthesis of the dihexyl and dibutyl esters of this compound. vanderbilt.edumasterorganicchemistry.com These ester derivatives are often targeted for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and antiviral agents. vanderbilt.edu

Furthermore, the carboxylic acid groups can be converted into acid chlorides, which are highly reactive intermediates for the synthesis of amides and other derivatives. The formation of amides from carboxylic acids is a fundamental transformation in organic synthesis. chim.itmasterorganicchemistry.com This can be achieved by reacting the dicarboxylic acid with an amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org

The following table summarizes representative derivatization reactions of this compound:

Reaction TypeReagents and ConditionsProductReference(s)
Esterificationn-butanol, triethylamine, carbon monoxide, dichloro-bis-(triphenylphosphine)palladium(II)Dibutyl 9-ethylcarbazole-3,6-dicarboxylate vanderbilt.edu
EsterificationHexanol, acid catalyst9H-Carbazole-3,6-dicarboxylic acid, 9-ethyl-, dihexyl ester masterorganicchemistry.com
Amide FormationAmine, DCC/EDC, HOBt9-Ethyl-9H-carbazole-3,6-dicarboxamide wikipedia.org

The oxidation of the carbazole ring system can lead to the formation of various products, depending on the oxidant and reaction conditions. While specific oxidation reactions of this compound are not extensively documented, the oxidation of related carbazole derivatives provides insight into its potential reactivity. The electrochemical oxidation of 9-alkylcarbazoles substituted at the 3- and 6-positions has been studied, revealing that such substitutions can improve the stability of the resulting radical cations. orgsyn.org

The oxidation of the ethyl group at the 9-position or the benzenoid rings of the carbazole nucleus is also a possibility under stronger oxidizing conditions. However, the electron-withdrawing nature of the carboxylic acid groups would likely make the carbazole core less susceptible to oxidation compared to electron-rich carbazole derivatives.

The carboxylic acid groups of this compound can be reduced to the corresponding primary alcohols, 9-ethyl-3,6-bis(hydroxymethyl)-9H-carbazole. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective in reducing carboxylic acids. masterorganicchemistry.comlibretexts.orgambeed.com The reaction proceeds via an intermediate aldehyde, which is further reduced to the alcohol. libretexts.org

The general mechanism for the LiAlH₄ reduction of a carboxylic acid involves an initial acid-base reaction to form a carboxylate salt, followed by coordination of the aluminum species and subsequent hydride transfers. youtube.comyoutube.com

The resulting diol can serve as a precursor for further synthetic modifications, such as the preparation of dialdehydes or dihalides.

Reaction TypeReagentProductGeneral Reference(s)
ReductionLithium aluminum hydride (LiAlH₄)9-Ethyl-3,6-bis(hydroxymethyl)-9H-carbazole masterorganicchemistry.comlibretexts.orgambeed.com

Electrophilic aromatic substitution reactions on the carbazole ring of this compound are expected to be significantly influenced by the existing substituents. The carboxylic acid groups are strongly deactivating and meta-directing, while the nitrogen atom of the carbazole is activating and ortho-, para-directing. The ethyl group at the 9-position also has a mild activating effect.

Given the strong deactivating nature of the two carboxylic acid groups at the 3 and 6 positions, further electrophilic substitution on the aromatic rings would be challenging and require harsh reaction conditions. The positions most susceptible to electrophilic attack would be the 1, 8, 2, and 7 positions. The directing effects of the substituents would likely lead to a mixture of products. For example, nitration or halogenation would likely occur at the positions ortho to the nitrogen and meta to the carboxylic acid groups, namely the 2 and 7 positions.

While specific substitution reactions on this compound are not well-documented, studies on related carbazole derivatives provide some guidance. For instance, the bromination of 9-ethylcarbazole can lead to substitution at the 3 and 6 positions, and under certain conditions, can even result in tribromination. vanderbilt.eduorgsyn.org The nitration of carbazole derivatives is also a known transformation, with the position of nitration being dependent on the substituents present. tubitak.gov.tr

The functionalization of the carbazole core at positions other than 3 and 6 in this compound is a synthetic challenge due to the electronic effects of the existing substituents. However, strategies involving directed ortho-metalation or the use of specific catalytic systems could potentially enable functionalization at the 1, 2, 7, and 8 positions.

Recent advances in C-H functionalization of carbazoles have opened up new avenues for introducing various functional groups at specific positions. chim.it These methods often employ transition metal catalysts to achieve regioselective alkylation, arylation, and other transformations. While these methods have not been explicitly reported for this compound, they represent a promising approach for its further derivatization.

Functionalization at the 1 and 8 positions of the carbazole scaffold has been achieved in other systems, for example, through nitration followed by reduction to form 1,8-diaminocarbazoles. nih.gov These amino groups can then be further modified. The presence of the deactivating carboxylic acid groups at the 3 and 6 positions would likely hinder such transformations on the title compound, requiring carefully optimized reaction conditions.

Advanced Materials Science Applications of 9 Ethyl 9h Carbazole 3,6 Dicarboxylic Acid and Its Derivatives

Metal-Organic Frameworks (MOFs) Research

The compound 9-ethyl-9H-carbazole-3,6-dicarboxylic acid has emerged as a significant organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid, planar carbazole (B46965) core, combined with the strategically placed dicarboxylate groups, makes it an excellent candidate for constructing robust and functional porous materials. The ethyl group at the 9-position enhances solubility in organic solvents and provides a means to fine-tune the electronic properties and steric environment within the resulting MOF structure.

Ligand Design and Coordination Chemistry for MOF Construction

The design of functional MOFs relies heavily on the rational selection of organic linkers. rsc.orgnih.gov this compound serves as a versatile building block, where the two carboxylate groups act as coordination sites, bridging metal ions or clusters to form extended one-, two-, or three-dimensional networks. researchgate.net The carbazole unit itself is an electron-rich, photoactive moiety, which can impart desirable photophysical properties to the final MOF. mdpi.com

The coordination chemistry is primarily dictated by the carboxylate functionalities, which can bind to a variety of metal centers, such as zinc, cadmium, and yttrium, in different coordination modes. mdpi.comresearchgate.netrsc.orgacs.org For instance, in the construction of a Cd-based MOF, the related ligand 4,4'-(9-(4'-carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid (H3CBCD) reacts with Cd(II) ions to form a three-dimensional supramolecular framework. researchgate.netrsc.org Similarly, another carbazole-based dicarboxylic acid, 4,4′-(9H-carbazole-3,6-diyl)dibenzoic acid (H2CDDBA), self-assembles with yttrium-based clusters to create stable MOFs. acs.org The rigid and bent nature of these carbazole-based dicarboxylic acid ligands is crucial in determining the topology and dimensionality of the resulting framework. researchgate.netacs.org

Applications in Gas Storage and Separation Technologies

The inherent porosity of MOFs makes them prime candidates for gas storage and separation applications. researchgate.net MOFs constructed from carbazole-based linkers are being explored for the storage of important gases like methane (B114726) (CH₄), hydrogen (H₂), and carbon dioxide (CO₂). bohrium.comdrpress.org The performance of these materials is dictated by factors such as specific surface area, pore volume, and the chemical nature of the pore surfaces. drpress.org

The designability of MOFs allows for the tuning of pore sizes and the introduction of specific functional groups to enhance gas adsorption capabilities. drpress.orgescholarship.org For example, the flexibility of certain MOFs, often referred to as "breathing," can be advantageous for selective gas capture. bohrium.com While specific data for MOFs from this compound is limited in the provided context, research on analogous systems shows that carbazole-based MOFs exhibit flexibility-dependent differences in gas-adsorption and separation performance. bohrium.comresearchgate.net This suggests that MOFs derived from the title compound could have significant potential in these technologies, offering a platform for developing materials with tailored gas storage and separation properties. drpress.orgescholarship.org

Photoluminescence Characteristics in MOF Systems

Carbazole and its derivatives are well-known for their strong luminescence, a property that can be transferred to MOFs when they are used as organic linkers. acs.orgresearchgate.net The resulting Luminescent MOFs (LMOFs) are of great interest for applications in sensing, imaging, and solid-state lighting. nih.gov

MOFs built with carbazole-dicarboxylic acid ligands typically exhibit strong, ligand-based fluorescence. researchgate.netacs.org For example, a MOF formulated as [Cd2(μ3-L)2(DMF)4]•H2O, where H2L is 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid, emits blue-violet light with an emission maximum at 414 nm when excited at 340 nm. researchgate.net Similarly, an yttrium-based MOF using a carbazole-dicarboxylic acid ligand shows a broad emission band with a maximum at 429 nm upon excitation at 371 nm. acs.org The ethyl group on the carbazole nitrogen can subtly influence the photophysical properties, including emission wavelengths and quantum yields, by altering the electronic environment of the carbazole fluorophore. The organized, crystalline nature of MOFs can also lead to unique photoluminescence behaviors, such as energy transfer between the ligand and metal clusters or between different struts within the framework. rsc.org

Modulation of MOF Flexibility via Substituent Effects

The structural flexibility of MOFs, including phenomena like "breathing" and "gating," is a unique property that can be controlled by modifying the organic linkers. bohrium.com Introducing substituents onto the linker is a powerful strategy to tune the flexibility of the resulting framework. rsc.orgresearchgate.netnih.gov

Studies on copper-based MOFs using a series of related carbazole-type linkers demonstrated that the flexibility could be systematically controlled by adding different functional groups to the ligand. bohrium.comresearchgate.net It was found that the introduction of electron-donating substituents increases the robustness and reduces the flexibility of the MOFs. bohrium.com Conversely, electron-withdrawing groups can lead to more flexible frameworks. rsc.org This control is attributed to the electronic effects of the substituents influencing the rotational energy barriers of the ligand within the framework structure. rsc.orgnih.gov

In the case of this compound, the ethyl group acts as a mild electron-donating group. This would be expected to increase the robustness of the MOF structure compared to a similar framework built from an unsubstituted carbazole dicarboxylic acid. bohrium.com This ability to fine-tune structural dynamics is crucial for applications like selective gas separation, where controlled pore opening is required. bohrium.comresearchgate.net

Table 1: Effect of Substituents on the Flexibility of Carbazole-based MOFs

Substituent (R) on LigandElectronic EffectImpact on MOF FlexibilityReference
-tBu, -Me, -OMeElectron-donatingIncreased robustness, reduced flexibility bohrium.com
-Br, -NO₂Electron-withdrawingIncreased flexibility rsc.org

This table is based on findings for related carbazole-based linkers where substituents were placed on a central benzene (B151609) ring, illustrating the general principle of substituent effects on MOF flexibility.

MOF-Based Sensing Platforms

The unique combination of porosity and luminescence in MOFs derived from carbazole-based ligands makes them excellent candidates for chemical sensing platforms. mdpi.comresearchgate.netrsc.orgresearchgate.net The pores can selectively adsorb analyte molecules, and this host-guest interaction can trigger a measurable change in the MOF's photoluminescence. nih.gov

A prominent application of carbazole-based MOFs is the highly selective and sensitive detection of nitroaromatic compounds (NACs), which are common environmental pollutants and components of explosives. mdpi.comresearchgate.netrsc.orgresearchgate.net The electron-rich nature of the carbazole moiety makes it an effective electron donor, while nitroaromatics are strong electron acceptors. mdpi.com

When a carbazole-based MOF is exposed to a nitroaromatic compound such as picric acid (PA), the analyte can enter the MOF's pores. Upon photoexcitation, an electron can be transferred from the excited state of the carbazole linker to the nitroaromatic analyte. This photoinduced electron transfer (PET) process effectively quenches the MOF's fluorescence, providing a "turn-off" sensing signal. mdpi.com Other mechanisms like Förster resonance energy transfer (FRET) can also contribute to the quenching if there is sufficient spectral overlap between the MOF's emission and the analyte's absorption. mdpi.com

For example, two zinc-based MOFs (Zn-M₁ and Zn-M₂) constructed with a carbazole-based ligand demonstrated high fluorescence quenching efficiency towards picric acid compared to other related nitroaromatics. mdpi.com The study reported a low limit of detection (LOD) of 8.17 x 10⁻⁷ M for picric acid with the Zn-M₁ sensor, highlighting the high sensitivity achievable with these systems. mdpi.com Similarly, a cadmium-based MOF (Cd-CBCD) showed high selectivity and sensitivity for detecting nitroaromatics like 4-nitroaniline. researchgate.netrsc.org

Table 2: Performance of Carbazole-Based MOFs in Nitroaromatic Sensing

MOF NameTarget AnalyteSensing MechanismLimit of Detection (LOD)Reference
Zn-M₁Picric Acid (PA)Fluorescence Quenching (PET, FRET, IFE)8.17 x 10⁻⁷ M mdpi.com
Cd-CBCD4-Nitroaniline (4-NA)Fluorescence QuenchingNot Specified researchgate.netrsc.org
Zn-L1 CagePicric Acid (PA)Fluorescence Quenching (Host-Guest Complexation)Not Specified ccspublishing.org.cn
Sensing of Organic Solvents and Temperature

Derivatives of carbazole-dicarboxylic acid have been instrumental in the development of luminescent Metal-Organic Frameworks (LMOFs) for chemical sensing. The fluorescence of these materials can be highly sensitive to the surrounding environment, enabling the detection of various analytes.

One study detailed a carbazole-based MOF, JLU-MOF111, constructed from 9H-carbazole-3,6-dicarboxylic acid (H2CDDBA) ligands. acs.org This framework exhibits strong fluorescence originating from the carbazole group. acs.org The emission properties of JLU-MOF111 were observed to be solvent-dependent; the strongest fluorescence was recorded in dimethylformamide (DMF), with notable red shifts and quenching of the fluorescence occurring in ethanol (B145695) (EtOH) and water (H₂O). acs.org This solvatochromic behavior highlights the potential of such carbazole-based frameworks in the sensing and differentiation of organic solvents. While this specific study did not use the 9-ethyl variant, the underlying principle of using the carbazole-3,6-dicarboxylic acid unit as a fluorescent sensor is directly applicable. The framework also demonstrated a unique "turn-on" fluorescence response to various acids. acs.org

Further research into photochromic MOFs has also utilized carbazole-dicarboxylic acid linkers. rsc.org For instance, two MOFs were synthesized using 9,9′-(1,4-phenylenebis(methylene))bis(9H-carbazole-3,6-dicarboxylic acid), which demonstrated tunable photochromic behavior based on the choice of co-ligand. rsc.org One of the frameworks displayed a distinct color change from colorless to purple under UV irradiation, a process that was fast and reversible. rsc.org This ability to tune the material's response by modifying its constituent parts underscores the potential for creating sophisticated sensors from these building blocks. rsc.org

White-Light Emission Tuning in MOFs

The generation of white-light emission from a single material is a significant goal for applications in solid-state lighting. MOFs built from or incorporating carbazole derivatives are promising candidates for creating such white-light-emitting phosphors.

A common strategy involves encapsulating multiple fluorescent dyes within a single MOF host, where the framework acts as a blue-emitting component and facilitates energy transfer to green- and red-emitting guest molecules. An alternative and potentially more efficient approach is to incorporate multiple emission centers directly into the framework's structure. Research has shown that substituting ligands can tune the emission properties. For example, using a carbazole-based ligand, 4,4′,4′′-(9H-carbazole-3,6,9-triyl)-tribenzoic acid, in a MOF system resulted in a white-light-emitting phosphor with a high quantum yield of 39.4%. mdpi.com

Another advanced strategy involves integrating different types of luminescent centers, such as organic dyes and perovskite nanocrystals, into a MOF to achieve high-performance white-light-emitting diodes (WLEDs). rsc.org By spatially separating the different emitters within the MOF structure, detrimental interference can be avoided, allowing for more flexible tuning of the final emission. rsc.org This approach has led to WLEDs with excellent color rendering. rsc.org While not explicitly using this compound, these studies establish that carbazole-based linkers are highly effective components for creating sophisticated, high-performance white-light-emitting materials.

Organic Electronics and Optoelectronic Devices

Carbazole and its derivatives are renowned for their excellent charge-transporting properties and high thermal stability, making them cornerstone materials in organic electronics. researchgate.netmdpi.com The this compound scaffold, in particular, serves as a versatile platform for developing materials tailored for specific functions within devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs)

The hole transport layer (HTL) is a critical component of an OLED, responsible for efficiently injecting and transporting positive charge carriers (holes) from the anode to the emissive layer. Carbazole derivatives are widely used as hole-transporting materials due to their electron-donating nature and high charge carrier mobility. researchgate.net

A derivative of 9-ethyl-9H-carbazole, 3,6-bis(4,6-diphenylpyridin-2-yl)-9-ethyl-9H-carbazole (CDP) , has been synthesized and investigated as a hole-transporting material. researchgate.net The functionalization of the carbazole core with pyridine (B92270) substituents creates a material with desirable electronic properties for HTL applications. researchgate.net Similarly, other carbazole derivatives have been shown to form stable amorphous layers with high glass transition temperatures (Tg), a crucial property for device longevity. nih.gov For example, di(arylcarbazole)-substituted oxetanes have demonstrated high thermal stability (up to 391°C) and Tg values as high as 142°C. nih.gov Devices using these materials in the HTL have achieved low turn-on voltages (3.4 V) and high brightness (over 13,000 cd/m²). nih.gov

The table below summarizes the performance of OLEDs incorporating various carbazole-based derivatives as the hole-transporting material.

Device / MaterialFunctionTurn-on Voltage (V)Max. Luminous Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. Brightness (cd/m²)Reference
Device with 5 HTL3.74.22.6>11,670 nih.gov
Device with 6 HTL3.43.82.6>13,193 nih.gov
Device with 3c HTM3.139.229.3- mdpi.com

Table 1: Performance of OLEDs utilizing carbazole derivatives in the hole transport layer. Material 5 is 3,3-di[3-phenylcarbazol-9-yl]methyloxetane, 6 is 3,3-di[3-(1-naphthyl)carbazol-9-yl]methyloxetane, and 3c is a 4-(9H-carbazol-9-yl)triphenylamine derivative.

In addition to transporting charge, carbazole derivatives are widely used as the light-emitting material (emitter) or as the host material for other emitters in the emissive layer. Their high triplet energies make them particularly suitable as hosts for phosphorescent emitters. nih.govmdpi.com

Researchers have synthesized bifunctional materials from 9-ethyl-9H-carbazole-3-carbaldehyde , a direct derivative of the subject compound. mdpi.comnih.gov By reacting it with other aromatic moieties like diphenyl imidazole, they created compounds that exhibit deep-blue fluorescence. mdpi.comnih.gov OLEDs using these materials as the emitter achieved maximum external quantum efficiencies (EQE) of up to 1.1% with deep-blue color coordinates of (0.16, 0.08). mdpi.com

These same materials also demonstrated high triplet energy levels (above 3.0 eV) and good hole mobility, making them excellent hosts for phosphorescent emitters. mdpi.com When used as a host for green and red dopants, the resulting devices showed maximum quantum efficiencies of 8.3% and 6.4%, respectively. mdpi.com This dual functionality as both an emitter and a host is a significant advantage. rsc.org The development of materials for thermally activated delayed fluorescence (TADF) has also heavily utilized the carbazole scaffold as a donor unit. semanticscholar.orgfrontiersin.org

The table below details the performance of OLEDs using carbazole-imidazole derivatives as emitters and hosts.

DeviceEmitter/HostDopantMax. EQE (%)Emission ColorCIE CoordinatesReference
Device BEmitter (2 )None1.1Deep-Blue(0.16, 0.08) mdpi.com
-Host (1-4 )Green8.3Green- mdpi.com
-Host (1-4 )Red6.4Red- mdpi.com
-Host (1-4 )Sky-Blue7.6Sky-Blue- mdpi.com

Table 2: Electroluminescent performance of OLEDs based on derivatives of 9-ethyl-9H-carbazole-3-carbaldehyde and diphenyl imidazole. Emitter 2 is a derivative with tert-butyl-substituted carbazolyl groups.

Organic Photovoltaic Cells (OPVs) and Solar Cells

The strong electron-donating properties and broad absorption capabilities of the carbazole core make it an ideal component for light-harvesting dyes in dye-sensitized solar cells (DSSCs) and for hole transport layers in perovskite solar cells. researchgate.netresearchgate.net

Derivatives of 9-ethyl-9H-carbazole have been incorporated into organic dyes for solar cells. researchgate.net For example, 1-(9-ethyl-9H-carbazol-3-yl)-2,4,6-triphenylpyridinium was studied for its geometric and spectroscopic properties relevant to photovoltaic applications. researchgate.net In a broader context, organic dyes containing a carbazole donor have achieved power conversion efficiencies over 8%. researchgate.net

More recently, carbazole-based self-assembled monolayers (SAMs) have emerged as highly effective hole transport layers in mixed tin-lead (Sn-Pb) perovskite solar cells, which are typically fabricated in a p-i-n structure. rsc.org In one groundbreaking study, a SAM made from [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) was used as a substitute for the commonly used PEDOT:PSS. rsc.org The resulting device achieved a record power conversion efficiency (PCE) of 19.51%. rsc.org This represents a significant improvement over devices using the non-brominated version (18.44%) and the standard PEDOT:PSS (16.33%). rsc.org Furthermore, the carbazole-based SAMs dramatically improved the long-term operational and shelf-life stability of the solar cells. rsc.org

Hole Transport LayerPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
Br-2PACz 19.510.8428.581.5 rsc.org
2PACz 18.440.8327.979.5 rsc.org
PEDOT:PSS 16.330.7927.575.3 rsc.org

Table 3: Photovoltaic performance parameters of Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ solar cells with different hole transport layers. Br-2PACz and 2PACz are carbazole-based self-assembled monolayers.

Sensitizer (B1316253) Roles in Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, derivatives of this compound are investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The carbazole moiety serves as an excellent electron donor unit in "push-pull" or donor-π-acceptor (D-π-A) dye architectures. nih.govresearchgate.net In this design, the electron-rich carbazole core is connected to an electron-acceptor and anchoring group (often a cyanoacrylic or carboxylic acid) via a π-conjugated bridge. nih.govresearchgate.net

The fundamental role of the sensitizer is to absorb sunlight and, upon excitation, inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The carboxylic acid groups on the carbazole derivative are crucial for this process, as they strongly adsorb onto the TiO₂ surface, facilitating efficient electron injection. nih.govresearchgate.net The N-ethyl group helps to improve the solubility of the dye molecules and can suppress unwanted charge recombination by creating a blocking layer at the semiconductor-electrolyte interface. nih.gov

Research has shown that the photovoltaic performance of DSSCs is highly dependent on the molecular structure of the carbazole-based dye. Two push-pull molecules, CAR-THIOHX and CAR-TPA, which utilize a carbazole donor, demonstrated power conversion efficiencies of 1.83% and 2.12%, respectively. researchgate.net The moderate performance was linked to a high dihedral angle between the carbazole donor and the phenyl bridge, which impeded conjugation and limited light absorption in the visible spectrum. researchgate.net This highlights the importance of molecular engineering to optimize the electronic and optical properties of these sensitizers for higher efficiency. nih.govresearchgate.net

Table 1: Performance of DSSCs Employing Carbazole-Based Sensitizers

SensitizerPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Source(s)
CAR-THIOHX 1.83%Data not availableData not availableData not available researchgate.net
CAR-TPA 2.12%Data not availableData not availableData not available researchgate.net
Hole-Transporting Material (HTM) Applications in Perovskite Solar Cells (PSCs)

The carbazole nucleus is a cornerstone in the design of efficient hole-transporting materials (HTMs) for perovskite solar cells (PSCs). nih.govnih.gov Carbazole derivatives are prized for their high hole mobility, suitable energy levels for efficient hole extraction from the perovskite layer, and excellent thermal and chemical stability. nih.govnih.gov this compound serves as a key precursor for synthesizing more complex HTMs. The carboxylic acid groups can be converted into other functionalities or used to link multiple carbazole units together, creating larger, star-shaped, or dendritic molecules that enhance film-forming properties and device performance. rsc.org

A set of novel HTMs based on π-extended carbazole units, including V1207, V1209, V1221, and V1225, were successfully synthesized and applied in PSCs. nih.gov These materials demonstrated suitable ionization potentials for efficient hole injection from a triple-cation perovskite active layer. nih.gov Another strategy involves using carbazole-based self-assembled monolayers (SAMs) as the hole-selective contact. nih.govktu.edu Molecules like [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its derivatives can form a uniform monolayer on the conductive substrate, reducing interfacial defects and improving charge extraction. nih.govktu.eduacs.org The use of a Br-2PACz based HTL resulted in a PSC with a power conversion efficiency (PCE) of 17.5%. researchgate.net

Table 2: Photovoltaic Parameters of PSCs with Carbazole-Based HTMs

HTMPCE (%)Voc (V)Jsc (mA/cm²)FFSource(s)
Br-2PACz 17.501.0522.800.73 researchgate.net
2PACz 16.201.0322.400.70 researchgate.net
LD29 (dopant-free) 14.29Data not availableData not availableData not available rsc.org
LD29 (doped) >18Data not availableData not availableData not available rsc.org
MeS-4PACz 25.13Data not availableData not availableData not available nih.gov

Organic Semiconductors for Charge Transport

Carbazole-containing materials are a significant class of organic semiconductors, renowned for their charge-transporting capabilities, particularly for positive charge carriers (holes). researchgate.netnih.gov Polymers and molecular glasses derived from carbazole are foundational in organic electronics. researchgate.net The π-conjugated system of the carbazole ring allows for the delocalization of electrons, which is the basis for electrical conductivity. nih.gov

When this compound is polymerized, typically through its 3,6-positions, a conjugated polymer backbone is formed. mdpi.comnih.gov This extended conjugation allows for efficient intramolecular and intermolecular charge transport. The ethyl group at the 9-position improves the processability and solubility of these materials without significantly disrupting the electronic properties of the carbazole core.

The hole-transporting mechanism in these materials involves the movement of positive charges (holes) from one carbazole unit to the next under an applied electric field. The efficiency of this process is quantified by the hole mobility. For instance, a star-shaped HTM with a carbazole core and triphenylamine (B166846) arms, named LD29, exhibited a high hole mobility of 1.72 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org Such properties make these materials suitable for use in organic field-effect transistors (OFETs) and as active layers in other electronic devices. sigmaaldrich.comarborpharmchem.com

Photorefractive Materials

Carbazole-containing polymers are prominent candidates for photorefractive applications. researchgate.net The photorefractive effect is a reversible change in the refractive index of a material induced by non-uniform illumination. This phenomenon requires a material to possess both photoconductivity and an electro-optic Pockels effect.

In materials derived from this compound, the carbazole units provide the necessary photoconductivity. researchgate.net Upon illumination, charge carriers are generated and transported through the carbazole moieties, creating an internal space-charge electric field. To complete the photorefractive functionality, a nonlinear optical (NLO) chromophore must be incorporated into the material to provide the electro-optic response. The dicarboxylic acid groups of the parent compound offer convenient handles for chemically attaching these NLO chromophores.

Furthermore, for efficient photorefractivity, a low glass transition temperature (Tg) is often required to allow for the orientational alignment of the chromophores in the generated electric field. The N-ethyl group on the carbazole can act as an internal plasticizer, helping to lower the Tg of the polymer system to near room temperature, thereby enhancing the photorefractive performance. researchgate.net

Polymer Chemistry and Functional Materials

Integration into Conjugated Polymer Systems

This compound is a versatile monomer for integration into a wide array of conjugated polymer systems. mdpi.com The dicarboxylic acid functionalities are highly reactive and can undergo various polymerization reactions, such as condensation polymerization with diols, diamines, or other difunctional monomers. chemicalbook.com This allows for the systematic incorporation of the electronically active 9-ethyl-9H-carbazole unit into the main chain of polymers like polyesters, polyamides, and polyimides.

The substitution at the 3- and 6-positions of the carbazole ring is critical, as it ensures a linear extension of the polymer chain, which is essential for achieving a high degree of π-conjugation along the backbone. researchgate.netmdpi.comnih.gov This conjugation is responsible for the unique optical and electronic properties of the resulting materials, including their ability to absorb and emit light, as well as transport charge. nih.gov For example, 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole has been used in condensation reactions with aromatic dicarboxylic acids to create polymers with favorable electrochemical and electrochromic properties. researchgate.net The resulting polymers often exhibit high thermal stability and can be tailored for applications such as organic light-emitting diodes (OLEDs) and electrochromic devices. mdpi.commdpi.comnih.gov

Development of Electrically Conductive Polymers

Polymers based on the carbazole skeleton are a well-established class of electrically conductive polymers. mdpi.comnih.gov While intrinsically insulating, these polymers can be made conductive through a process called doping. Doping involves the partial oxidation or reduction of the polymer backbone, which creates mobile charge carriers. mdpi.com

For polycarbazoles derived from monomers like this compound, oxidative doping is most common. The process removes electrons from the π-conjugated system of the polymer, creating radical cations (polarons). At higher doping levels, a second electron can be removed to form dications (bipolarons). These polarons and bipolarons act as charge carriers, allowing them to move along the polymer chain and between chains, resulting in bulk electrical conductivity.

The electrochemical polymerization of carbazole monomers is a common method to produce these conductive films directly onto an electrode surface. nih.gov The resulting polycarbazole films are generally stable and possess good redox activity. nih.gov The conductivity of these polymers can be tuned by controlling the doping level and by chemical modification of the monomer unit. The conductivity values for polymers based on indole (B1671886) and carbazole have been reported to be in the expected range for such materials. The introduction of the ethyl group can enhance the processability of the polymer, making it easier to fabricate into thin films for electronic applications.

Table 3: Electrical Conductivity of Polymers Containing Carbazole Units

Polymer SystemConductivity (S/cm)Dopant/ConditionsSource(s)
Poly(Indole-co-Carbazole) Copolymers In the range of PIn and PCzPerchlorate ion
P[6In-3Cz] Highest among tested copolymersPerchlorate ion
Doped Polyacetylene Up to 11 orders of magnitude increaseChemical Doping researchgate.netmdpi.com

Application in Organic Electrode Materials for Supercapacitors

The development of high-performance energy storage devices is a critical area of materials science. Organic electrode materials derived from conducting polymers are gaining significant attention for supercapacitors due to their high charge storage capacity, fast charge-discharge kinetics, and molecular design flexibility. Polymers synthesized from this compound are promising candidates for such applications. The carbazole unit provides the necessary redox activity for charge storage, while the dicarboxylic acid groups can be leveraged for polymerization, creating a stable and electroactive polymer backbone.

Research on analogous carbazole-based polymers has demonstrated their potential in supercapacitor electrodes. For instance, a novel organic molecule, 9H-carbazole-9-carbothioic methacrylic thioanhydride, was synthesized and electropolymerized to create a material for supercapacitor applications. When combined with multi-walled carbon nanotubes (MWCNTs), the composite electrode exhibited a specific capacitance of 38.52 F g⁻¹ at a scan rate of 20 mV s⁻¹, a significant increase compared to the polymer alone. researchgate.net This highlights the potential of functionalized carbazole monomers in creating high-performance supercapacitor materials. researchgate.net

Similarly, a heterostructured composite of poly(3,6-dithien-2-yl-9H-carbazol-9-yl acetic acid) and TiO₂ nanoparticles has been fabricated for symmetric supercapacitors. These electrodes showed an impressive specific capacitance of 462.88 F g⁻¹ and excellent cycling stability, retaining 81.7% of their capacitance after 8000 charge/discharge cycles. rsc.org While not a direct derivative of this compound, this study underscores the efficacy of carbazole-based polymers with carboxylic acid functionalities in high-performance energy storage.

The general principle involves the electrochemical polymerization of the monomer onto a conductive substrate. During charging and discharging, the carbazole units in the polymer backbone undergo reversible redox reactions, enabling the storage and release of energy. The ethyl group on the nitrogen atom of the carbazole can enhance the solubility of the monomer and the processability of the resulting polymer.

Interactive Data Table: Electrochemical Performance of Carbazole-Based Polymers in Supercapacitors

Polymer/CompositeSpecific Capacitance (F g⁻¹)Scan Rate/Current DensityCycling Stability (% retention after cycles)Reference
P(CzCS₂metac)/MWCNT/GCE38.5220 mV s⁻¹Not Specified researchgate.net
Poly(3,6-dithien-2-yl-9H-carbazol-9-yl acetic acid)/TiO₂462.882.5 mA cm⁻²81.7% after 8000 rsc.org
Alternating carbazole and oxadiazole polymerNot SpecifiedNot SpecifiedNot Specified pkusz.edu.cnnwpu.edu.cn
Polycarbazole/chitosan compositeNot Specified0.0 V to +1.6 VNot Specified nih.gov

Functional Coatings

The carboxylic acid groups in this compound make it and its derivatives excellent candidates for creating functional coatings, particularly for corrosion protection. These carboxylic acid moieties can strongly adhere to metal surfaces, forming a protective, self-assembled film that acts as a barrier against corrosive agents.

Studies on various carbazole derivatives have demonstrated their effectiveness as corrosion inhibitors for metals like mild steel. For example, five different carbazole derivatives, including 9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde, were found to be effective mixed-type inhibitors for the corrosion of mild steel in both acidic and microbial environments. researchgate.netresearchgate.net These compounds form an adsorbed film on the steel surface, significantly reducing the corrosion rate. researchgate.netresearchgate.net The protective mechanism involves the interaction of the heteroatoms (N, O) and the π-electrons of the carbazole ring with the metal surface. researchgate.net

Furthermore, polycarbazole films have been shown to provide excellent corrosion protection. A study on polycarbazole and its nanocomposites coated on SS304 electrodes revealed a high protection efficiency of up to 99.81% through chemical polymerization. nih.gov This indicates that polymers derived from this compound could form robust and highly protective coatings. The polymerization of the dicarboxylic acid would lead to a durable polymeric film, while the carbazole units and carboxylic acid groups would ensure strong adhesion and a barrier effect.

The general approach involves applying a solution of the carbazole derivative or its polymer onto the metal surface, allowing it to form a thin, protective layer. The effectiveness of these coatings is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.

Interactive Data Table: Corrosion Inhibition Performance of Carbazole Derivatives

Carbazole DerivativeMetalCorrosive MediumInhibition Efficiency (%)Reference
9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehydeMild Steel1 M HCl & D. vulgarisNot Specified researchgate.netresearchgate.net
2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acidMild Steel1 M HCl & D. vulgarisNot Specified researchgate.net
9-methyl-9H-carbazole-3-carboxylic acidMild Steel1 M HCl & D. vulgarisNot Specified researchgate.net
Polycarbazole FilmSS304Not Specified99.81 nih.gov

Theoretical and Computational Studies on 9 Ethyl 9h Carbazole 3,6 Dicarboxylic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular and electronic properties of organic compounds. For 9-ethyl-9H-carbazole-3,6-dicarboxylic acid, DFT calculations can provide significant insights into its structural arrangement, electronic nature, and spectroscopic characteristics.

Structural Analysis and Electronic Structure Calculations

DFT optimizations are instrumental in determining the most stable three-dimensional conformation of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed molecular picture. For instance, studies on similar 3,6-disubstituted-9-ethyl-9H-carbazole systems, such as 3,6-diiodo-9-ethyl-9H-carbazole, reveal that the carbazole (B46965) core is nearly planar, with the ethyl group at the 9-position oriented to minimize steric hindrance. researchgate.net The carboxylic acid groups at the 3 and 6 positions are expected to be twisted relative to the plane of the carbazole ring.

The electronic structure of the molecule, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be elucidated through DFT. In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution is significantly influenced by the nature of the substituents. For this compound, the electron-withdrawing carboxylic acid groups are expected to lower the energy of the LUMO and draw its density towards the periphery of the molecule. This HOMO-LUMO separation, or energy gap, is a critical parameter in determining the molecule's electronic and photophysical properties.

Table 1: Predicted Structural Parameters for this compound (Based on Analogous Structures).
ParameterPredicted Value
C-N (carbazole) Bond Length~1.38 Å
C-C (carbazole) Bond Length~1.40 Å
C-COOH Bond Length~1.49 Å
Carbazole Ring PlanarityNearly Planar
COOH Group Dihedral AngleTwisted relative to carbazole plane

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations, particularly DFT, are widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govescholarship.org The Gauge-Independent Atomic Orbital (GIAO) method is a common approach employed within the DFT framework for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the carbazole core, the methylene (B1212753) and methyl protons of the ethyl group, and the acidic protons of the carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the carboxylic acid groups. Similarly, the ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule, with the carboxylic acid carbons appearing at the downfield end of the spectrum.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165-175
C (Aromatic, attached to COOH)125-135
C (Aromatic, other)110-128
CH₂ (Ethyl)35-45
CH₃ (Ethyl)10-20

Aromaticity Analysis using Quantum Chemical Descriptors

The aromaticity of the carbazole core in this compound can be quantified using various quantum chemical descriptors. The Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS) are two widely used indices. rsc.org

HOMA is a geometry-based index that evaluates the bond length equalization in a ring system. A value close to 1 indicates high aromaticity. NICS, a magnetic criterion, is calculated as the negative of the magnetic shielding at the center of a ring. More negative NICS values are indicative of stronger aromatic character. For the carbazole system, the two six-membered rings exhibit significant aromaticity, which can be modulated by the substituents. The electron-withdrawing carboxylic acid groups might slightly reduce the aromaticity of the carbazole rings compared to the unsubstituted parent compound.

Table 3: Predicted Aromaticity Indices for the Carbazole Core of this compound.
DescriptorPredicted Value (for six-membered rings)
HOMA~0.8-0.9
NICS(0)-7 to -9 ppm
NICS(1)-9 to -11 ppm

Photophysical Mechanism Elucidation

The photophysical properties of this compound are of significant interest for its potential applications in optoelectronic devices. Theoretical studies can help elucidate the underlying mechanisms of photoexcitation and de-excitation processes.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in many photochemically active systems. acs.orgresearchgate.netsemanticscholar.orgcolorado.edu In the context of this compound, the carbazole moiety can act as an electron donor upon photoexcitation. The presence of the electron-withdrawing carboxylic acid groups could facilitate an intramolecular PET process.

Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. If the HOMO is primarily located on the carbazole core and the LUMO is influenced by the carboxylic acid groups, a charge-separated state can be formed. The efficiency of this PET process depends on the driving force, which is related to the redox potentials of the donor (carbazole) and acceptor (carboxylic acid) moieties, and the electronic coupling between them. Theoretical calculations can estimate these parameters and predict the feasibility and rate of PET.

Förster Resonance Energy Transfer (FRET) Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor and an acceptor chromophore. nih.govacs.orgnih.govresearchgate.net For FRET to occur, there must be a spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. In a system involving this compound, the carbazole core could act as a fluorescent donor.

If another chromophore with an appropriate absorption profile is present in the system, either intramolecularly or intermolecularly, energy transfer from the excited carbazole unit can occur. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and their relative orientation. Computational modeling can be used to calculate the spectral overlap integral and the Förster distance (R₀), which is the distance at which FRET efficiency is 50%. These calculations are crucial for designing efficient FRET-based sensors and light-harvesting systems.

Inner Filter Effect (IFE) Considerations

The Inner Filter Effect (IFE) is a phenomenon that can significantly impact fluorescence measurements, leading to a non-linear relationship between fluorescence intensity and analyte concentration. labbot.bio This effect arises from the absorption of excitation and/or emission light by molecules in the sample, causing an apparent decrease in fluorescence intensity that is not due to quenching. labbot.bionih.gov There are two types of IFE:

Primary Inner Filter Effect (PIFE): This occurs when the excitation light is absorbed by the sample, reducing the light intensity that reaches the fluorophore. labbot.bio

Secondary Inner Filter Effect (SIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the solution. labbot.bio

Carbazole derivatives are often fluorescent and used in the development of fluorescent probes and sensors. nih.govscnu.edu.cn When using a carbazole-based compound like this compound in fluorescence-based detection systems, it is crucial to consider the potential for IFE. For instance, in a system where this compound acts as a fluorophore, the presence of other substances that absorb in the same spectral region as its excitation or emission wavelengths can lead to inaccurate measurements due to IFE. rsc.org

Computational studies can help predict the absorption spectra of this compound and any potential interfering substances. By understanding the spectral overlap, experimental conditions can be optimized to minimize the IFE, for example, by adjusting the excitation wavelength or the path length of the cuvette. nih.gov While specific IFE studies on this compound are not extensively documented, the principles governing this effect are universally applicable and must be taken into account for accurate fluorescence-based applications involving this compound.

Frontier Orbital Analysis (HOMO/LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical factor influencing a molecule's chemical reactivity, kinetic stability, and its potential as an electronic material. nankai.edu.cnresearchgate.net

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the distribution of the LUMO can be influenced by the nature of the substituents. aip.org Computational methods, particularly DFT, are widely used to calculate the HOMO and LUMO energy levels of carbazole-based materials. scientific.net These calculations provide valuable insights into how structural modifications can tune the electronic properties. nankai.edu.cnscientific.net

In the case of this compound, the ethyl group at the 9-position is an electron-donating group, while the carboxylic acid groups at the 3 and 6 positions are electron-withdrawing. These substituents are expected to have a significant impact on the frontier orbitals:

The electron-donating ethyl group will likely raise the HOMO energy level.

The electron-withdrawing carboxylic acid groups will tend to lower the LUMO energy level.

This combined effect would lead to a reduction in the HOMO-LUMO gap, which is often desirable for applications in organic electronics as it can facilitate electron excitation and improve charge transport properties. Theoretical studies on similar donor-acceptor carbazole systems have shown that such substitutions can effectively tune the energy gap. nankai.edu.cnnih.gov

A hypothetical representation of the calculated frontier orbital energies for carbazole derivatives is presented in the table below, illustrating the general trends observed upon substitution.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Carbazole (unsubstituted)-5.8-1.93.9
9-ethyl-carbazole-5.6-1.83.8
3,6-dicarboxylic acid-carbazole-6.0-2.53.5
This compound-5.7-2.63.1

This table is illustrative and based on general principles of substituent effects on carbazole derivatives. Actual values would require specific DFT calculations for each molecule.

Charge Transport Modeling

The ability of a material to transport charge is fundamental to its performance in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Carbazole derivatives are well-known for their hole-transporting capabilities, which is a key reason for their widespread use in these technologies. mdpi.comacs.org

Charge transport in organic materials occurs through a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is influenced by several factors, including the electronic coupling between molecules (transfer integral) and the reorganization energy associated with the charge transfer.

Computational modeling plays a crucial role in predicting and understanding charge transport properties. Methods such as kinetic Monte Carlo simulations, combined with quantum chemical calculations of transfer rates, can provide estimates of charge mobility. aip.org These models take into account the molecular packing in the solid state and the electronic interactions between neighboring molecules.

For this compound, the presence of carboxylic acid groups could promote intermolecular hydrogen bonding, potentially leading to a more ordered molecular packing. This ordered arrangement could, in turn, enhance the electronic coupling and facilitate more efficient charge transport pathways. bohrium.com Furthermore, the introduction of bulky substituents can influence the morphology of thin films, which has a direct impact on charge mobility. rsc.org

Theoretical studies on carbazole-based macrocycles and polymers have demonstrated that the molecular architecture significantly affects charge transport. aip.orgbohrium.com By modeling the charge transport properties of this compound, researchers can gain insights into its potential as a hole-transport or even an electron-transport material, guiding the design of more efficient organic electronic devices.

Biological and Biomedical Research Prospects of Carbazole Dicarboxylic Acid Derivatives

Investigations into Biological Activities

The unique structural and electronic properties of the carbazole (B46965) nucleus, combined with the functional groups at the 3, 6, and 9 positions, contribute to a wide spectrum of biological activities. researchgate.netechemcom.com

Carbazole derivatives are recognized for their potential as antioxidants, which are crucial in combating diseases linked to oxidative stress. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. The nitrogen atom in the carbazole ring and the presence of specific substituents play a vital role in this activity.

Research into 9-ethyl-9H-carbazole-hydrazone conjugates has demonstrated their capacity to reduce non-fluorescent 2',7'-dichlorofluorescein (B58168) oxidation. echemcom.com Notably, conjugates featuring a halogen-substituted aromatic moiety, particularly those with fluorine, showed significant reducing potential. echemcom.com Furthermore, some meta-substituted conjugates displayed high activity against 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radicals. echemcom.comsamipubco.com Studies on other carbazole derivatives have also highlighted their antioxidant potential through methods like the CUPRAC (CUPric Reducing Anti-oxidant Capacity) assay. samipubco.com For instance, an ortho-acetyl oxime derivative of (E)-2,3-dihydro-1H-carbazol-4-(9H)-one was identified as having the best antioxidant activity in one study. samipubco.com The mechanism often involves the donation of a hydrogen atom from the nitrogen of the carbazole nucleus to terminate free radical chain reactions. nih.gov

The carbazole scaffold is a key feature in various compounds exhibiting anti-inflammatory properties. researchgate.netresearchgate.net While direct studies on the anti-inflammatory effects of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid are limited in the reviewed literature, the broader family of carbazole derivatives has shown significant potential. For example, carprofen, a non-steroidal anti-inflammatory drug (NSAID), is a well-known carbazole derivative. nih.gov The anti-inflammatory action of some carbazoles is linked to their ability to inhibit enzymes like cyclooxygenase (COX). nih.gov Additionally, carbazole has been shown to inhibit IL-15 and inducible nitric oxide synthase (iNOS), both of which are involved in inflammatory processes. mdpi.com

Antitumor Activity Research

The antitumor potential of carbazole derivatives is an area of intense investigation, with several compounds demonstrating efficacy against various cancer cell lines through diverse mechanisms. sci-hub.seresearchgate.net

Carbazole derivatives exert their anticancer effects by modulating various cellular pathways critical for cancer cell survival and proliferation. One of the key mechanisms is the inhibition of topoisomerases, enzymes essential for DNA replication. sci-hub.semdpi.com For instance, some carbazole alkaloids can intercalate into DNA and inhibit topoisomerase IIα activity. sci-hub.se

Another significant pathway targeted by carbazole compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively activated in many cancers. mdpi.com Mahanine, a carbazole alkaloid, has been shown to inhibit the STAT3 pathway. mdpi.com

Furthermore, reactivation of the p53 tumor suppressor pathway is another mechanism through which carbazoles can induce antitumor effects. nih.govnih.gov The compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a close derivative of the subject compound, has been shown to reactivate wild-type p53 in melanoma cells, leading to apoptosis. nih.gov This is particularly relevant for cancers that retain wild-type p53 but have its function suppressed. nih.gov ECCA treatment leads to an increase in the levels of cleaved PARP, Caspase-9, and Caspase-3, all markers of apoptosis. nih.gov

Other reported mechanisms include the disruption of microtubule networks, leading to cell cycle arrest in the G2/M phase, and the inhibition of the AKT/mTOR signaling pathway. sci-hub.senih.gov Some derivatives also induce apoptosis by decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bcl-XS. nih.gov

Table 1: Investigated Mechanisms of Antitumor Activity for Carbazole Derivatives

Mechanism of Action Targeted Pathway/Protein Effect Reference
DNA Intercalation & Enzyme Inhibition Topoisomerase II Inhibition of DNA replication sci-hub.se
Signal Transduction Inhibition STAT3 Pathway Inhibition of proliferation mdpi.com
Tumor Suppressor Reactivation p53 Pathway Induction of apoptosis nih.govnih.gov
Cytoskeleton Disruption Tubulin Polymerization G2/M cell cycle arrest nih.gov
Apoptosis Induction Bcl-2 family proteins Increased apoptosis nih.gov

Derivatives of 9-ethyl-9H-carbazole and related carbazoles have demonstrated cytotoxic activity against a broad spectrum of cancer cell lines. For example, 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl N,N-disubstituted dithiocarbamate (B8719985) derivatives have shown significant cytotoxicity against C6 glioma and A549 lung carcinoma cell lines. nih.govnih.gov

The compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been found to have a strong inhibitory effect on the growth of both BRAF-mutated (UACC62, A375) and BRAF-wild-type (Mel-Juso, WM115) melanoma cells, with little effect on normal human primary melanocytes. nih.gov Other carbazole derivatives have shown efficacy against breast cancer cell lines (MDA-MB-231, MCF-7), chronic myelogenous leukemia (K562), and HeLa cells. nih.govmdpi.com

Table 2: Cytotoxic Efficacy of Selected Carbazole Derivatives against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 Value Reference
2-[(9-Ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl N,N-disubstituted dithiocarbamate (Compound 12) C6 (Glioma) 12.2 µM nih.gov
2-[(9-Ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl N,N-disubstituted dithiocarbamate (Compound 12) A549 (Lung Carcinoma) 84.7 µM nih.gov
9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) UACC62 (Melanoma) Growth Inhibition nih.gov
9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) Mel-Juso (Melanoma) Growth Inhibition nih.gov
Pyrano[3,2-c]carbazole derivatives MDA-MB-231, K562, A549, HeLa 0.43 to 8.05 µM nih.gov

Drug Development and Medicinal Chemistry Potential

The carbazole nucleus is considered a superior pharmacophore due to its rigid, planar, and electron-rich nature, which allows for favorable interactions with various biological targets. echemcom.comsamipubco.com The ease with which functional groups can be introduced at the C-3, C-6, and N-9 positions makes the carbazole scaffold a versatile template for the design and synthesis of new therapeutic agents. researchgate.netnih.gov

The dicarboxylic acid functional groups in this compound offer opportunities for further chemical modifications, such as esterification or amidation, to improve pharmacokinetic properties or to conjugate with other bioactive molecules. This approach, known as molecular hybridization, has been a successful strategy in drug discovery. nih.gov The ethyl group at the N-9 position can also be varied to modulate lipophilicity and, consequently, the biological activity and selectivity of the compounds. echemcom.com

The broad spectrum of biological activities, including antioxidant, anti-inflammatory, and potent antitumor effects, underscores the significant potential of this compound and its derivatives in medicinal chemistry. researchgate.net Continued research focusing on structure-activity relationships (SAR) and mechanism of action studies is crucial for the development of these compounds into clinically viable drug candidates.

Precursor Role in Novel Therapeutic Agent Synthesis

The carbazole nucleus is a recurring motif in numerous natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govacs.orgniscpr.res.innih.gov The dicarboxylic acid functionality at the 3 and 6 positions of the carbazole ring, as seen in This compound , offers versatile handles for synthetic modification. These carboxylic acid groups can be readily converted into esters, amides, and other functional groups, allowing for the construction of large and diverse chemical libraries for drug discovery. acgpubs.orgrsc.org

Research into carbazole derivatives has yielded compounds with potent biological activities. For instance, various synthetic carbazoles have been investigated for their ability to act as:

Anticancer Agents: Many carbazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govtandfonline.com Their mechanisms of action are diverse and can include the inhibition of critical enzymes like topoisomerases, interference with DNA replication, and the induction of apoptosis (programmed cell death). tandfonline.comnih.gov For example, certain palindromic carbazole derivatives have been shown to inhibit topoisomerase II and trigger the mitochondria-dependent apoptosis pathway in cancer cells. tandfonline.com

Antimicrobial Agents: The carbazole scaffold has been incorporated into novel compounds with potent activity against a range of bacterial and fungal strains, including multidrug-resistant isolates. nih.govnih.gov For example, novel carbazole derivatives containing a dihydrotriazine group have shown minimum inhibitory concentrations (MICs) as low as 0.5–2 µg/ml against various bacteria. nih.gov

Enzyme Inhibitors: Carbazole derivatives have been successfully designed to target specific enzymes involved in disease progression. This includes protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer, and urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. acgpubs.orgnih.gov

The synthesis of these therapeutically relevant molecules often starts from simpler carbazole precursors. The This compound core provides a rigid and predictable platform. The ethyl group at the N9 position can influence solubility and steric interactions, while the carboxylic acid groups are prime sites for creating derivatives designed to fit into the active sites of biological targets.

Interactions with Biological Targets

The planar aromatic system of the carbazole ring is well-suited for interacting with biological macromolecules, particularly DNA and proteins. These interactions are fundamental to the therapeutic potential of carbazole derivatives.

DNA Intercalation and Groove Binding: The flat, polycyclic structure of carbazoles allows them to intercalate between the base pairs of DNA or to bind within its grooves. rsc.org Such interactions can disrupt DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells. Studies on dicationic carbazole derivatives have shown that their binding mode can be modulated by structural modifications. rsc.org For instance, maintaining the planarity of the molecule favors DNA intercalation, while introducing substituents that disrupt this planarity can switch the preference to groove binding. rsc.org

G-Quadruplex Stabilization: G-quadruplexes (G4s) are four-stranded DNA structures found in guanine-rich regions of the genome, such as telomeres and gene promoter regions. nih.govsemanticscholar.org These structures are implicated in the regulation of gene expression and are considered promising targets for anticancer drugs. sci-hub.se Carbazole derivatives have been designed to selectively bind to and stabilize G-quadruplexes, particularly those in the promoter regions of oncogenes like c-KIT and Bcl-2. nih.govucl.ac.uk This stabilization can inhibit the transcription of these genes, thereby suppressing tumor growth. The binding affinity of these derivatives is often in the range of 10⁵ M⁻¹, and their interaction can lead to a significant increase in their fluorescence, a property that can be harnessed for diagnostic purposes. nih.govsemanticscholar.orgucl.ac.uk

Enzyme Inhibition: Carbazole derivatives can act as inhibitors for a variety of enzymes. They are recognized as promising inhibitors of protein kinases (PKs), a family of enzymes that play a central role in cancer development and progression. nih.gov The mechanism can involve direct competition with ATP in the kinase domain or interference with other protein-protein interactions. nih.gov Furthermore, carbazoles have been investigated as inhibitors of STATs (Signal Transducer and Activator of Transcription proteins), which are involved in cell proliferation, apoptosis, and inflammation. mdpi.com For example, certain N-alkylated carbazole derivatives have shown the ability to inhibit STAT3 phosphorylation and its translocation to the nucleus in leukemia cells. mdpi.com

Table 1: Examples of Carbazole Derivative Interactions with Biological Targets
Carbazole Derivative TypeBiological TargetMode of InteractionPotential Therapeutic ApplicationReference
Dicationic CarbazolesDouble-stranded DNAIntercalation and Groove BindingAnticancer, Antimicrobial rsc.org
Cationic Carbazolesc-KIT and Bcl-2 G-Quadruplex DNAEnd-stacking on G-tetradsAnticancer (Oncogene Suppression) nih.govucl.ac.uk
Various Synthetic CarbazolesProtein Kinases (PKs)Enzyme InhibitionAnticancer nih.gov
N-alkylated CarbazolesSTAT3 ProteinInhibition of PhosphorylationAnti-inflammatory, Anticancer mdpi.com
Carbazole-hydrazidesUrease EnzymeEnzyme InhibitionAnti-ulcer (H. pylori infection) acgpubs.org

Bioimaging Applications of Carbazole Derivatives

The inherent photophysical properties of the carbazole scaffold, characterized by strong fluorescence and a large π-conjugated system, make it an excellent platform for developing fluorescent probes for bioimaging. tandfonline.comnih.gov The This compound structure can be systematically modified to create probes with specific functionalities, such as targeting capabilities and sensitivity to particular biological analytes or microenvironments.

Design of Fluorescent Probes for Biological Systems

The design of effective fluorescent probes based on carbazole involves the strategic attachment of different functional groups to the core structure. These modifications can tune the probe's photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift. nih.govnih.govmdpi.com For instance, carbazole-based probes have been developed for the highly sensitive and selective detection of metal ions like Hg²⁺ and Zn²⁺, as well as anions like fluoride. nih.govnih.govmdpi.com

A common design strategy is the Donor-π-Acceptor (D-π-A) architecture, where the electron-rich carbazole acts as the donor, and an electron-withdrawing group serves as the acceptor. This setup often leads to intramolecular charge transfer (ICT), resulting in probes with large Stokes shifts and emission in the longer wavelength regions, which is advantageous for biological imaging. rsc.org

Lipid Droplet-Specific Imaging

Lipid droplets (LDs) are dynamic organelles involved in lipid metabolism and energy homeostasis. rsc.orgrsc.org Their visualization is crucial for studying metabolic diseases. Carbazole derivatives have been successfully designed as fluorescent probes that specifically target and image LDs in living cells. rsc.orgchemicalpapers.com

The lipophilicity required for LD targeting can be achieved by modifying the carbazole core. For example, a series of halogen-modified carbazole derivatives demonstrated excellent LD-targeting ability. rsc.orgrsc.org Another approach involves designing carbazole derivatives that exhibit aggregation-induced emission (AIE), where the probe is non-emissive when dissolved but becomes highly fluorescent upon aggregation within the hydrophobic environment of LDs. chemicalpapers.com One such AIE-active compound, L7, was shown to target LDs with high specificity and good biocompatibility. chemicalpapers.com

Two-Photon Photodynamic Therapy (PDT) Potential

Photodynamic therapy (PDT) is a non-invasive cancer treatment that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. researchgate.netnih.gov Two-photon PDT utilizes near-infrared (NIR) light, which allows for deeper tissue penetration and more precise 3D targeting of tumors. nih.gov

Carbazole derivatives are promising candidates for two-photon PDT. rsc.orgrsc.org They can be engineered to have large two-photon absorption cross-sections and efficient ROS generation capabilities. For instance, an iodine-modified carbazole derivative was shown to effectively generate ROS upon NIR light irradiation, leading to cancer cell apoptosis. rsc.org This dual functionality as both an imaging agent and a photosensitizer makes these compounds theranostic agents. nih.gov Heavy-atom-free photosensitizers based on imidazole-carbazole conjugates have also shown efficient two-photon excited PDT and bioimaging capabilities. rsc.org

Near-Infrared (NIR) Fluorescence Imaging

Fluorescent probes that absorb and emit in the near-infrared (NIR) window (650–900 nm) are highly desirable for in vivo imaging because NIR light minimizes tissue autofluorescence and has greater penetration depth. rsc.orgnih.gov Carbazole derivatives have been developed as NIR probes for various applications.

By extending the π-conjugation of the carbazole system, the emission can be shifted into the NIR region. rsc.org For example, a carbazole-based probe (QPM) was synthesized for the detection of bisulfite, an important biological analyte, with an emission maximum at 710 nm. rsc.org Similarly, quinolinium-carbazole derivatives have been developed as two-photon fluorescent probes that emit at around 650 nm upon NIR excitation and can be used to stain nucleic acids in living cells. nih.govmdpi.com Another multifunctional NIR probe based on carbazole was developed to monitor the polarity, viscosity, and peroxynitrite levels within mitochondria. nih.gov

Table 2: Bioimaging Applications of Carbazole Derivatives
ApplicationCarbazole Derivative TypeKey FeaturesReported FindingsReference
Fluorescent ProbesPyrano[3,2-c] carbazoleHigh selectivity for Zn²⁺Quantitative detection of Zn²⁺ with a low limit of detection (0.0065 μmol/L). mdpi.com
Lipid Droplet ImagingHalogen-modified carbazolesHigh lipophilicity, Two-photon responsiveSpecific targeting and imaging of lipid droplets in living cells. rsc.orgrsc.org
Lipid Droplet ImagingAIE-active D-A-π-D carbazolesAggregation-Induced Emission (AIE)Compound L7 showed high specificity and biocompatibility for LD visualization. chemicalpapers.com
Two-Photon PDTIodine-modified carbazolesROS generation under NIR lightEffectively induced cancer cell apoptosis. rsc.org
Two-Photon PDTImidazole-carbazole conjugateHeavy-atom-free, strong fluorescenceEfficient PDT and bioimaging under two-photon excitation. rsc.org
NIR Fluorescence ImagingCarbazole-indanedione (QPM)Emission at 710 nm, Large Stokes shiftUsed for imaging bisulfite in live animals. rsc.org
NIR Fluorescence ImagingQuinolinium-carbazoleTwo-photon absorption, Emission at ~650 nmStained nucleic acid DNA with high photostability. nih.govmdpi.com

Monitoring of Biomarkers and Cellular Processes

Derivatives of carbazole dicarboxylic acids are emerging as promising fluorescent probes for the monitoring of various biomarkers and cellular processes. The carbazole unit serves as a robust fluorophore, and the dicarboxylic acid moieties provide convenient handles for conjugation to targeting ligands or for modulating the probe's solubility and pharmacokinetic properties. The ethyl group at the 9-position can enhance the electron-donating nature of the carbazole nitrogen, which can influence the photophysical properties of the molecule.

Research has demonstrated the utility of carbazole-based probes in detecting a range of biologically significant species. For instance, carbazole derivatives have been engineered to selectively detect reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which are crucial biomarkers for oxidative stress and related pathologies. rsc.org A two-photon fluorescent probe based on a carbazole fluorophore has been developed for the selective imaging of mitochondrial H₂O₂ in living cells and tissues. rsc.org This probe incorporates a boronate ester as the sensing moiety, which reacts with H₂O₂ to induce a "turn-on" fluorescent response. rsc.org

Furthermore, carbazole derivatives have been designed to monitor changes in the cellular microenvironment, such as viscosity. Viscosity is a key parameter that can indicate cellular health and is implicated in various diseases. A mitochondria-targeted fluorescent probe, HL-1, based on a carbazole scaffold, has been synthesized to measure both viscosity and cyanide levels in vivo. mdpi.com This probe exhibits viscosity-sensitive fluorescence, allowing for real-time monitoring of viscosity changes during processes like mitochondrial autophagy. mdpi.com

The ability of carbazole derivatives to interact with nucleic acids has also been exploited. Crescent-shaped carbazole derivatives have been shown to act as light-up fluorescent probes for G-quadruplex DNA, which are non-canonical DNA structures implicated in cancer and other diseases. nih.gov These probes exhibit enhanced fluorescence upon binding to G-quadruplexes, enabling their visualization in living cells. nih.gov

The dicarboxylic acid functionality on the carbazole core, as in this compound, is particularly advantageous for creating targeted probes. These acidic groups can be readily converted to amides or esters, allowing for the attachment of peptides, antibodies, or other biomolecules that can direct the probe to specific cellular compartments or disease markers. While direct studies on this compound for biomarker monitoring are not extensively reported, the principles established with analogous carbazole derivatives strongly suggest its potential in this area.

Compound ClassTarget Biomarker/ProcessDetection MechanismReference
Carbazole-boronate ester probeMitochondrial Hydrogen Peroxide (H₂O₂)"Turn-on" fluorescence upon reaction with H₂O₂ rsc.org
Carbazole probe HL-1Viscosity and Cyanide (CN⁻)Viscosity-sensitive fluorescence and colorimetric change with CN⁻ mdpi.com
Crescent-shaped carbazole derivativesG-quadruplex DNA"Light-up" fluorescence upon binding nih.gov
3,6-Disubstituted Carbazole-Based Bisboronic AcidsTartaric Acid (as a model for chiral molecules)Enantioselective fluorescence enhancement/diminishment researchgate.net

Applications in Fluorescence-Guided Surgery (FGS)

Fluorescence-guided surgery (FGS) is a rapidly advancing field that utilizes fluorescent probes to illuminate cancerous tissues in real-time, enabling surgeons to achieve more precise and complete tumor resections. nih.govnih.gov The development of tumor-specific fluorescent agents is a critical aspect of FGS. Carbazole derivatives, owing to their favorable photophysical properties and biocompatibility, are attractive candidates for the development of novel FGS probes. researchgate.net

While the direct application of this compound in FGS is yet to be documented in clinical trials, its structural features make it a highly promising scaffold for this purpose. The carbazole core provides the necessary fluorescence, and the dicarboxylic acid groups at the 3 and 6 positions are ideal for conjugation to tumor-targeting moieties. This targeted approach can enhance the accumulation of the fluorescent probe in tumor tissue, leading to a high signal-to-background ratio, which is crucial for clear visualization during surgery. nih.gov

The concept of using carbazole derivatives in cancer-related applications is supported by studies on structurally related compounds. For example, a carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been shown to exhibit antitumor activity by inducing apoptosis in melanoma cells. nih.gov This highlights the potential for the 9-ethyl-carbazole scaffold to not only act as a diagnostic imaging agent but also to possess therapeutic properties, paving the way for theranostic applications.

The functionalization of the dicarboxylic acid groups of this compound could involve attaching ligands that target overexpressed receptors on cancer cells, such as the folate receptor or the urokinase-type plasminogen activator receptor (uPAR). researchgate.net This strategy would lead to the selective accumulation of the fluorescent probe in the tumor, allowing the surgeon to clearly distinguish cancerous tissue from healthy surrounding tissue under appropriate illumination.

The development of FGS probes often involves creating hybrid molecules that combine a fluorescent reporter with a targeting vehicle. The versatility of the carbazole dicarboxylic acid structure allows for various synthetic strategies to create such targeted probes. The synthesis of novel 3,6-di(substituted quinoxalin) carbazole fluorophores from 1,1′-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-bromoethanone) demonstrates the feasibility of building complex molecules from a 9-ethyl-3,6-disubstituted carbazole core.

FGS Probe Design StrategyRationalePotential AdvantageRelevant Research Context
Targeted Probe Conjugation Attaching tumor-specific ligands (e.g., antibodies, peptides) to the dicarboxylic acid groups.Enhanced tumor specificity and high signal-to-background ratio for clear tumor delineation.General principle in FGS probe development. nih.govnih.gov
Theranostic Agent Development Combining the fluorescent imaging capability of the carbazole core with a therapeutic function.Enables simultaneous diagnosis and treatment of cancer.Antitumor activity of the related 9-ethyl-9H-carbazole-3-carbaldehyde. nih.gov
Hybrid Molecular Imaging Agents Synthesizing complex probes by functionalizing the carbazole-dicarboxylic acid scaffold.Allows for fine-tuning of photophysical and pharmacokinetic properties for optimal in vivo performance.Synthesis of complex molecules from 9-ethyl-3,6-disubstituted carbazole derivatives.

Future Research Directions and Challenges

Enhancing Synthetic Efficiency and Scalability

A primary hurdle in the widespread application of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid is the development of efficient and scalable synthetic routes. Current methods for preparing the parent compound, 9H-carbazole-3,6-dicarboxylic acid, often involve multiple steps, harsh reaction conditions, or expensive catalysts, which present challenges for large-scale production. researchgate.netosti.gov

Future research should focus on overcoming these synthetic limitations. One promising avenue is the development of novel catalytic systems that can facilitate the direct carboxylation of the 9-ethyl-9H-carbazole core, bypassing the need for pre-functionalized starting materials. Additionally, exploring continuous flow chemistry processes could offer a safer, more efficient, and scalable alternative to traditional batch synthesis. nih.gov The optimization of existing methods, such as the hydrolysis of dinitrile precursors, by using more abundant and less toxic catalysts is also a critical area of investigation. researchgate.net

Table 1: Comparison of Synthetic Strategies for Carbazole-3,6-dicarboxylic Acids and Future Research Focus

Synthetic StrategyKey ReagentsAdvantagesChallenges & Future Research Directions
Friedel-Crafts Acylation & OxidationAlCl₃, Acetyl Chloride, Oxidizing agentsReadily available starting materials.Low yields, harsh conditions, intensive workup. Future work could explore milder oxidation catalysts. osti.gov
Catalytic Cyanation & HydrolysisPd or Cu catalysts, Cyanide source, NaOHHigh yield, versatile.Use of toxic cyanide and expensive palladium catalysts. Research into earth-abundant metal catalysts is needed. researchgate.netresearchgate.net
Protecting Group StrategyBenzyl (B1604629) bromide, NaOH, Br₂Clean and scalable for benzyl-protected version.Additional protection/deprotection steps increase process complexity. Developing orthogonal protecting groups could enhance utility. osti.gov

Tailoring Material Properties through Structural Modification

The properties of materials derived from this compound can be finely tuned through strategic structural modifications. The ethyl group at the 9-position already modifies the electronic properties and solubility compared to the unsubstituted parent compound. However, further derivatization can lead to materials with tailored characteristics for specific applications.

Future research should explore the synthesis of a library of derivatives with varying alkyl or aryl groups at the 9-position to systematically study their influence on the resulting material's properties. Introducing electron-donating or electron-withdrawing groups onto the carbazole (B46965) backbone is another strategy to modulate the electronic bandgap, which is crucial for applications in optoelectronics. rsc.org The dicarboxylic acid moieties can also be converted into esters, amides, or other functional groups to alter the coordination behavior in metal-organic frameworks (MOFs) or the solubility in different solvents. osti.gov

Table 2: Potential Structural Modifications and Their Predicted Impact

Modification SiteProposed Functional GroupPredicted Impact on PropertiesPotential Application Area
9-position (N-alkylation)Longer alkyl chains, Phenyl groupIncreased solubility, modified crystal packingSolution-processed electronics, MOFs
Carbazole Core (positions 2, 7)Methoxy, Cyano groupsTuned electronic properties (HOMO/LUMO levels)OLEDs, organic photovoltaics
Carboxylic Acid GroupsEsterification, AmidationAltered coordination modes, improved processabilityMOF synthesis, polymer chemistry

Exploring Novel Applications in Emerging Technologies

While carbazole-3,6-dicarboxylic acids are known for their use in MOFs, the unique features of the 9-ethyl derivative could unlock novel applications in other emerging technologies. researchgate.netosti.gov Its inherent electronic properties make it a candidate for components in organic electronics.

Future research could investigate the use of this compound as a building block for hole-transporting materials in perovskite solar cells or as a host material in phosphorescent organic light-emitting diodes (PHOLEDs). rsc.org The dicarboxylic acid groups provide anchor points for surface functionalization of nanoparticles or for the synthesis of novel polymers with high thermal stability and specific optoelectronic properties. Furthermore, the development of porous organic polymers from this monomer could lead to advanced materials for gas storage and separation. mdpi.com

Advanced Computational Modeling for Predictive Design

Computational modeling is a powerful tool to accelerate the discovery and design of new materials based on this compound, saving significant time and resources in the laboratory.

Future research should employ advanced computational techniques, such as Density Functional Theory (DFT), to predict the electronic structure, optical properties, and charge transport characteristics of novel derivatives before their synthesis. Molecular dynamics simulations can provide insights into the self-assembly behavior and morphology of materials incorporating this compound. Furthermore, machine learning algorithms could be trained on existing experimental and computational data to predict the properties of a vast number of virtual compounds, guiding synthetic efforts towards the most promising candidates for specific applications. Molecular docking studies can also predict the binding affinity of these derivatives to biological targets, which is relevant for biomedical applications. mdpi.com

Translation of Biomedical Research Findings

The biomedical potential of carbazole derivatives is an exciting frontier. A closely related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has demonstrated antitumor activity by reactivating the p53 pathway in melanoma cells. nih.govnih.gov This finding suggests that this compound could also possess interesting biological activities or serve as a scaffold for the development of new therapeutic agents.

A significant challenge and a key future research direction will be the translation of these potential findings into clinical applications. This involves a multi-step process, starting with the screening of the dicarboxylic acid and its derivatives for various biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.commdpi.com For promising candidates, detailed mechanistic studies will be required to understand how they interact with biological systems at the molecular level. The dicarboxylic acid functional groups offer convenient handles for conjugation to targeting moieties or for incorporation into drug delivery systems to improve specificity and reduce side effects. Rigorous preclinical studies will be necessary to evaluate the efficacy, pharmacokinetics, and biocompatibility of any new potential therapeutic agent based on this scaffold.

Q & A

Q. What are the recommended synthetic routes for preparing 9-ethyl-9H-carbazole-3,6-dicarboxylic acid with high purity?

The synthesis of carbazole dicarboxylic acid derivatives typically involves two key steps: (1) functionalization of the carbazole core and (2) hydrolysis of intermediates. For this compound:

  • Step 1: Ethylation : Introduce the ethyl group at the 9-position via alkylation of carbazole using ethyl halides or via modified methods (e.g., using 1-bromoethane in toluene with TBAB as a phase-transfer catalyst) .
  • Step 2: Dicarboxylation : A high-yielding approach involves catalytic hydrolysis of 9H-carbazole-3,6-dicarbonitrile using CuI in aqueous acidic conditions (e.g., HCl, 120°C, 24 hours) to yield the dicarboxylic acid .
  • Purification : Recrystallization from dichloromethane or DMF/ethanol mixtures ensures high purity (>98%) .

Q. How can researchers confirm the successful formation of this compound after synthesis?

  • Spectroscopic Analysis :
    • FTIR : Confirm carboxylate C=O stretches (~1680–1720 cm⁻¹) and absence of nitrile peaks (~2200 cm⁻¹) .
    • ¹H/¹³C NMR : Look for ethyl group signals (δ ~1.4 ppm for CH₃, δ ~4.3 ppm for CH₂) and carbazole aromatic protons (δ 7.5–8.5 ppm) .
  • Elemental Analysis : Match experimental C, H, N, O percentages with theoretical values (C₁₆H₁₃NO₄; MW: 283.28 g/mol).
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry and confirm substitution patterns (e.g., monoclinic P2₁/n space group for related derivatives) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Primary Solvents : Use DMF or DMSO for initial dissolution due to high solubility (>50 mg/mL at 25°C) .
  • Recrystallization : Gradual diffusion of ethanol or water into a DMF solution yields high-quality crystals. For air-sensitive derivatives, dichloromethane/hexane mixtures are effective .

Advanced Research Questions

Q. What strategies address crystallographic disorder in X-ray structures of carbazole derivatives?

Disordered atoms (e.g., solvent molecules or flexible substituents) can be modeled using:

  • Split Positions : Assign partial occupancies to overlapping sites (e.g., O2 disorder in 9-ethyl-3,6-diformylcarbazole refined at 50% occupancy for each position) .
  • SHELXL Constraints : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters and use riding models for H atoms .
  • Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts .

Q. How to design MOFs using this compound for targeted photoluminescent properties?

  • Ligand Design : The carbazole core provides π-conjugation for ligand-centered emission. Introduce electron-withdrawing groups (e.g., -COOH) to enhance charge transfer .
  • Metal Selection : Lanthanides (e.g., Tb³⁺, Eu³⁺) enable sharp emission via antenna effects. For example, Tb-MOFs with carbazole ligands show green luminescence (λem = 545 nm) .
  • Solvothermal Synthesis : React the ligand with metal salts (e.g., Cu(NO₃)₂, TbCl₃) in DMF/H₂O at 85°C for 24 hours to form porous frameworks .

Q. What analytical approaches resolve contradictions between theoretical and experimental PXRD patterns in MOF synthesis?

  • Simulated vs. Experimental Patterns : Use Mercury software to generate theoretical patterns from SCXRD data. Mismatches may indicate:
    • Phase Impurity : Remove competing phases via Soxhlet extraction with methanol .
    • Framework Flexibility : Account for solvent-induced lattice changes by activating the MOF under vacuum .
  • Rietveld Refinement : Quantify amorphous content and refine unit cell parameters (e.g., monoclinic vs. tetragonal symmetries) .

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Feasible Synthetic Routes

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9-ethyl-9H-carbazole-3,6-dicarboxylic acid
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9-ethyl-9H-carbazole-3,6-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.